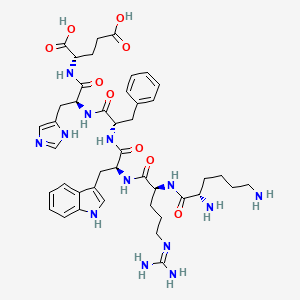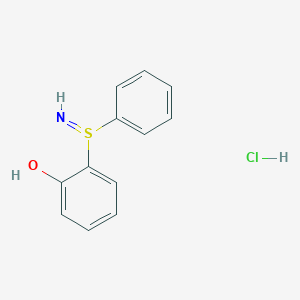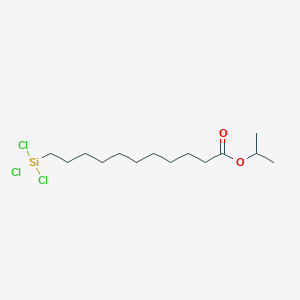
Propan-2-yl 11-(trichlorosilyl)undecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 11-(trichlorosilyl)undecanoate: is a chemical compound known for its unique structure and properties It consists of a propan-2-yl group attached to an 11-(trichlorosilyl)undecanoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 11-(trichlorosilyl)undecanoate typically involves the reaction of undecanoic acid with trichlorosilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also require the use of a solvent, such as toluene or hexane, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The final product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: Propan-2-yl 11-(trichlorosilyl)undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the trichlorosilyl group to a silane group.
Substitution: The trichlorosilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions include silanol derivatives, silane compounds, and various substituted derivatives depending on the reagents used.
科学的研究の応用
Propan-2-yl 11-(trichlorosilyl)undecanoate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty coatings and adhesives due to its unique properties.
作用機序
The mechanism of action of Propan-2-yl 11-(trichlorosilyl)undecanoate involves its interaction with various molecular targets. The trichlorosilyl group can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it useful in the modification of surfaces and biomolecules. The propan-2-yl group provides hydrophobic properties, enhancing the compound’s ability to interact with lipid membranes and hydrophobic surfaces.
類似化合物との比較
Trichlorosilane (HSiCl3): Used in the production of high-purity silicon.
Silicon tetrachloride (SiCl4): Used in the synthesis of silicon-based materials.
Hexachlorodisilane (Si2Cl6): Used as a precursor for silicon-based ceramics.
Uniqueness: Propan-2-yl 11-(trichlorosilyl)undecanoate is unique due to its combination of a trichlorosilyl group with a long aliphatic chain, providing both reactivity and hydrophobic properties. This makes it particularly useful in applications requiring surface modification and interaction with hydrophobic environments.
特性
CAS番号 |
820239-07-4 |
|---|---|
分子式 |
C14H27Cl3O2Si |
分子量 |
361.8 g/mol |
IUPAC名 |
propan-2-yl 11-trichlorosilylundecanoate |
InChI |
InChI=1S/C14H27Cl3O2Si/c1-13(2)19-14(18)11-9-7-5-3-4-6-8-10-12-20(15,16)17/h13H,3-12H2,1-2H3 |
InChIキー |
DIPGADOCOGJKES-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CCCCCCCCCC[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)
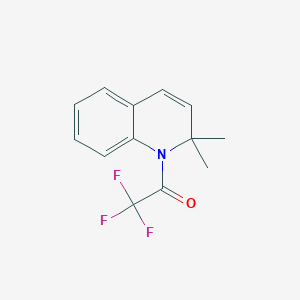
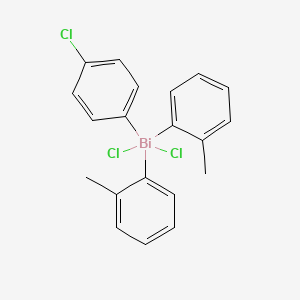
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
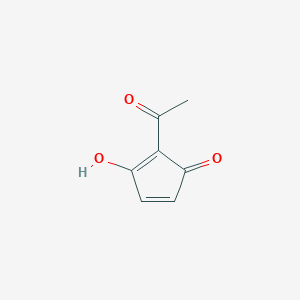
phosphanium bromide](/img/structure/B14206789.png)
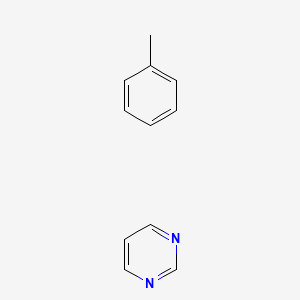
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
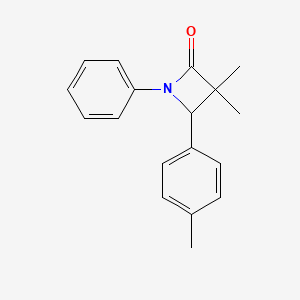
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
